![molecular formula C19H18N6OS2 B292729 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292729.png)
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems.
Wirkmechanismus
The exact mechanism of action of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to interact with various biological systems through a variety of mechanisms. For example, this compound has been shown to bind to certain receptors and ion channels, modulating their activity and potentially leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can have a wide range of biochemical and physiological effects. For example, this compound has been shown to modulate the activity of certain enzymes, leading to changes in cellular metabolism. Additionally, it has been shown to affect the activity of certain receptors and ion channels, potentially leading to changes in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its ability to interact with various biological systems, making it a versatile tool for scientific research. However, this compound is not readily available and requires specialized knowledge and equipment to produce. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret research findings.
Zukünftige Richtungen
There are many potential future directions for research involving 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For example, researchers could investigate its potential applications in drug discovery, particularly for diseases that involve dysregulated cellular signaling pathways. Additionally, further research could be conducted to better understand its mechanism of action and how it interacts with various biological systems. Finally, researchers could explore new synthesis methods to make this compound more readily available for scientific research.
Synthesemethoden
The synthesis of 2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multi-step process that requires specialized knowledge and equipment. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not readily available and requires significant expertise to produce.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential applications in scientific research. This compound has been shown to interact with various biological systems, including enzymes, receptors, and ion channels. As such, it has been used in a wide range of studies, including drug discovery, pharmacology, and neuroscience.
Eigenschaften
Molekularformel |
C19H18N6OS2 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N6OS2/c1-10-8-11(2)22-18-14(10)15(21)16(28-18)17-23-24-19(27-9-13(20)26)25(17)12-6-4-3-5-7-12/h3-8H,9,21H2,1-2H3,(H2,20,26) |
InChI-Schlüssel |
FUGPHFWCFHJBQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)N)N)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SCC(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.